molecular formula C15H14O5 B1349451 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone CAS No. 137987-88-3

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B1349451
CAS No.: 137987-88-3
M. Wt: 274.27 g/mol
InChI Key: MXHGJBZYDIITOO-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone is an organic compound characterized by the presence of two hydroxyl groups on a phenyl ring and a methoxyphenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone can be synthesized through a multi-step process involving the following key steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dihydroxybenzaldehyde and 2-methoxyphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2,4-dihydroxybenzaldehyde and 2-methoxyphenol in the presence of a base such as sodium hydroxide.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone involves its interaction with various molecular targets:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling Pathways: It may modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-(4-Hydroxy-3-methoxyphenyl)methanediol
  • 2,4-Dihydroxyacetophenone
  • 2-Methoxy-4-hydroxybenzaldehyde

Comparison: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone is unique due to the combination of hydroxyl and methoxyphenoxy groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced antioxidant and potential therapeutic effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-14-4-2-3-5-15(14)20-9-13(18)11-7-6-10(16)8-12(11)17/h2-8,16-17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHGJBZYDIITOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160414
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137987-88-3
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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